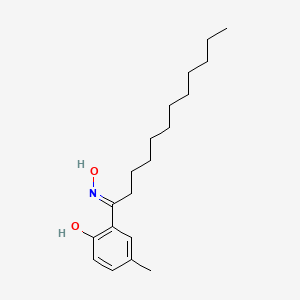
(1Z)-1,2-diphenylethanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1,2-diphenylethanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of urea and are formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1,2-diphenylethanone semicarbazone typically involves the reaction of 1,2-diphenylethanone (benzoin) with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for semicarbazones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-1,2-diphenylethanone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the semicarbazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1Z)-1,2-diphenylethanone semicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in microbiological studies.
Medicine: Investigated for its potential anticonvulsant and anticancer properties.
Industry: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1Z)-1,2-diphenylethanone semicarbazone involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with cellular proteins and DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-acetylpyridine semicarbazone
- 2-acetylpyridine N(4)-phenyl semicarbazone
- 3-thiophene aldehyde semicarbazone
- 2,3-thiophene dicarboxaldehyde bis(semicarbazone)
Uniqueness
(1Z)-1,2-diphenylethanone semicarbazone is unique due to its specific structural features and the presence of two phenyl groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
1567-38-0 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
[(Z)-1,2-diphenylethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14- |
InChI-Schlüssel |
IHLCETMHPQTTLB-VKAVYKQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C(=N/NC(=O)N)/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)

methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)





![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


